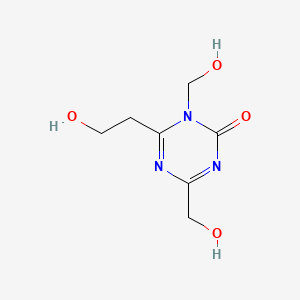![molecular formula C20H16N2 B14675863 (9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine CAS No. 30084-71-0](/img/structure/B14675863.png)
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine is an organic compound that features a fluorene backbone with an aminophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine typically involves the condensation of 4-aminobenzaldehyde with 2-aminofluorene. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can convert the Schiff base back to the primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
Fluorene: The parent compound, lacking the aminophenyl substituent.
4-aminobenzaldehyde: A precursor in the synthesis of the target compound.
2-aminofluorene: Another precursor used in the synthesis.
Uniqueness
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine is unique due to its Schiff base structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a compound of significant interest.
特性
CAS番号 |
30084-71-0 |
|---|---|
分子式 |
C20H16N2 |
分子量 |
284.4 g/mol |
IUPAC名 |
(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine |
InChI |
InChI=1S/C20H16N2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22)12-20(18)19/h1-12H,21-22H2/b19-11+ |
InChIキー |
TXNVUQSBVIGNHO-YBFXNURJSA-N |
異性体SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=C/C4=CC=C(C=C4)N)C=C(C=C3)N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)N)C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


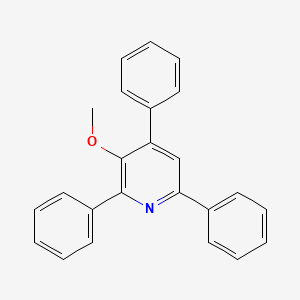
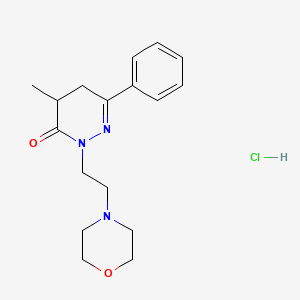
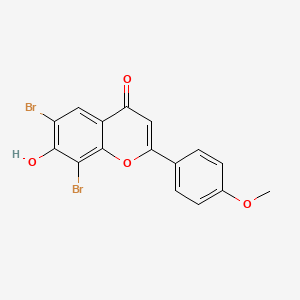


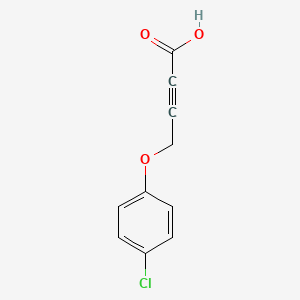
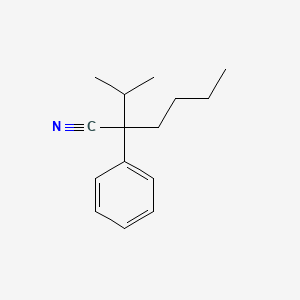
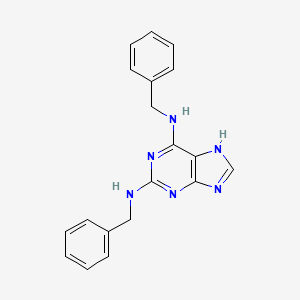
![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)


![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)

